An In-Depth Technical Guide to N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine
An In-Depth Technical Guide to N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Building Block in Modern Chemistry
N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine, systematically known as N¹,N¹-dimethyl-4-(trifluoromethyl)benzene-1,2-diamine, is a highly functionalized aromatic diamine. Its structure is distinguished by an ortho-phenylenediamine core, a powerful electron-withdrawing trifluoromethyl group, and an electron-donating dimethylamino group. This unique combination of moieties imparts a rich and nuanced chemical reactivity, making it a valuable intermediate and building block in diverse fields, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.[1]
The trifluoromethyl group is a well-established bioisostere for improving the metabolic stability and membrane permeability of drug candidates.[1] Its strong electron-withdrawing nature significantly modulates the pKa and electronic properties of the parent molecule. Juxtaposed with the electron-donating primary amino and tertiary dimethylamino groups, this creates a molecule with distinct nucleophilic and electrophilic centers, paving the way for a wide array of chemical transformations. This guide provides an in-depth analysis of its chemical properties, a validated synthesis protocol, and an exploration of its reactivity and applications for researchers and drug development professionals.
Part 1: Core Chemical and Physical Properties
Accurate characterization is the foundation of all subsequent research and development. The fundamental properties of N¹,N¹-dimethyl-4-(trifluoromethyl)benzene-1,2-diamine have been collated from chemical supplier databases and computational models.
Table 1: Physicochemical and Identification Data
| Property | Value | Source |
|---|---|---|
| Systematic Name | N¹,N¹-dimethyl-4-(trifluoromethyl)benzene-1,2-diamine | IUPAC |
| Common Name | N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine | - |
| CAS Number | 183251-95-8 | [2][3][4] |
| Molecular Formula | C₉H₁₁F₃N₂ | [2][3] |
| Molecular Weight | 204.20 g/mol | [3] |
| Calculated Density | 1.251 g/cm³ | [2] |
| Calculated Boiling Point | 253.6 °C at 760 mmHg | [2] |
| Calculated Flash Point | 107.2 °C | [2] |
| Calculated Refractive Index | 1.522 | [2] |
| Calculated LogP | 2.93 |[2] |
Part 2: Synthesis and Manufacturing Protocol
The synthesis of N¹,N¹-dimethyl-4-(trifluoromethyl)benzene-1,2-diamine is not widely published in peer-reviewed literature. However, a robust and logical two-step synthetic pathway can be designed based on established organic chemistry transformations, starting from the commercially available precursor, 2-nitro-4-(trifluoromethyl)aniline.
The overall strategy involves the exhaustive methylation of the primary amino group of the precursor, followed by the selective reduction of the nitro group. This approach ensures the correct regiochemistry and installation of the required functional groups.
Step-by-Step Experimental Protocol
Step 1: Synthesis of N,N-Dimethyl-2-nitro-4-(trifluoromethyl)aniline (Intermediate B)
Causality: The primary amine of 2-nitro-4-(trifluoromethyl)aniline must be converted to a dimethylamino group. Exhaustive methylation using an excess of a methylating agent like methyl iodide or dimethyl sulfate is a standard procedure. A non-nucleophilic base is required to quench the acid byproduct, and a polar aprotic solvent like DMF facilitates the Sₙ2 reaction.
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Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-nitro-4-(trifluoromethyl)aniline (10.3 g, 50 mmol).
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Solvent and Base: Add anhydrous N,N-dimethylformamide (DMF, 100 mL) followed by anhydrous potassium carbonate (20.7 g, 150 mmol).
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Methylation: Cool the stirred suspension to 0 °C using an ice bath. Add methyl iodide (12.5 mL, 200 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to 60 °C and maintain for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
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Workup: Cool the mixture to room temperature and pour it into 500 mL of ice-cold water. A solid precipitate of the N,N-dimethylated product should form.
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Isolation: Collect the solid by vacuum filtration, wash thoroughly with water (3 x 100 mL), and dry under vacuum. The crude product can be purified by recrystallization from an ethanol/water mixture to yield N,N-dimethyl-2-nitro-4-(trifluoromethyl)aniline as a solid.
Step 2: Synthesis of N¹,N¹-dimethyl-4-(trifluoromethyl)benzene-1,2-diamine (Target Compound C)
Causality: The conversion of an aromatic nitro group to a primary amine is a classic reduction reaction. Catalytic hydrogenation is a clean and high-yielding method.[5] Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation, and solvents like ethanol or ethyl acetate are standard.
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Setup: To a 500 mL hydrogenation flask, add the N,N-dimethyl-2-nitro-4-(trifluoromethyl)aniline (9.36 g, 40 mmol) obtained from Step 1.
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Catalyst and Solvent: Add ethanol (200 mL) and 10% Palladium on Carbon (Pd/C, 500 mg, ~5 mol%).
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Hydrogenation: Secure the flask to a Parr hydrogenation apparatus. Purge the system with nitrogen gas three times, then purge with hydrogen gas three times. Pressurize the vessel with hydrogen gas to 50 psi.
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Reaction: Stir the mixture vigorously at room temperature. The reaction is typically exothermic. Monitor the reaction by observing the cessation of hydrogen uptake (usually 2-4 hours).
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Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.
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Isolation: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (50 mL).
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Purification: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid is the target compound, which can be further purified by silica gel column chromatography or vacuum distillation if necessary.
Part 3: Chemical Reactivity and Mechanistic Insights
The reactivity of N¹,N¹-dimethyl-4-(trifluoromethyl)benzene-1,2-diamine is governed by the interplay of its functional groups.
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Ortho-Phenylenediamine Moiety: This is the most reactive part of the molecule. This structural motif is a well-known precursor for the synthesis of various heterocyclic compounds.[3] It readily undergoes condensation reactions with 1,2-dicarbonyl compounds (like glyoxal or benzil) to form quinoxalines, with carboxylic acids or their derivatives to form benzimidazoles, and with nitrous acid to yield benzotriazoles.[3] These reactions are foundational in the synthesis of a vast number of biologically active molecules.
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Aromatic Ring Electronics: The aromatic ring is activated towards electrophilic substitution by the powerful ortho,para-directing amino (-NH₂) and dimethylamino (-N(CH₃)₂) groups. However, the trifluoromethyl (-CF₃) group is a strong deactivating meta-director. The overall regioselectivity of electrophilic aromatic substitution will be a complex outcome of these competing effects, with substitution likely favoring the positions ortho or para to the amino groups, but with the ring being less reactive than a simple aniline.
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Nucleophilicity of Amino Groups: Both nitrogen atoms possess lone pairs and are nucleophilic. The primary amine is generally more sterically accessible for reactions like acylation or alkylation, while the tertiary dimethylamino group is a weaker nucleophile but can participate in acid-base chemistry.
Part 4: Applications in Research and Drug Development
The strategic incorporation of fluorine and trifluoromethyl groups is a cornerstone of modern medicinal chemistry, used to fine-tune potency, selectivity, and pharmacokinetic profiles. N¹,N¹-dimethyl-4-(trifluoromethyl)benzene-1,2-diamine is an exemplary scaffold that leverages these benefits.
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Pharmaceutical Synthesis: As an ortho-phenylenediamine, its primary application is as a precursor to benzimidazoles and quinoxalines. These heterocyclic cores are present in a wide range of FDA-approved drugs, including proton-pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and kinase inhibitors for oncology. The presence of the -CF₃ group can enhance the biological activity of these resulting heterocycles.
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Agrochemicals: Similar to pharmaceuticals, many modern herbicides and fungicides are based on benzimidazole or quinoxaline structures. The title compound serves as a valuable starting material for creating new agrochemicals with potentially improved efficacy and environmental profiles.
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Materials Science: Aromatic diamines are key monomers in the synthesis of high-performance polymers like polyimides and polybenzimidazoles (PBIs). These materials are known for their exceptional thermal stability and chemical resistance. The trifluoromethyl group can enhance solubility and modify the dielectric properties of the resulting polymers, making them suitable for advanced electronics and aerospace applications.
Part 5: Safety and Handling
As a substituted aniline, N¹,N¹-dimethyl-4-(trifluoromethyl)benzene-1,2-diamine should be handled with care.
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General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Toxicology: Harmful if swallowed.[2] Avoid contact with skin and eyes. Avoid inhalation of dust or vapors.
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Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[2]
References
-
N1,N1-Dimethyl-4-(trifluoromethyl)benzene-1,2-diamine. Oakwood Chemical. [Link]
- Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
-
Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). MDPI. [Link]
-
4-(Trifluoromethyl)aniline | C7H6F3N. PubChem. [Link]
-
o-Phenylenediamine. Wikipedia. [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Methyl-4-nitro-2-(trifluoroMethyl)aniline synthesis - chemicalbook [chemicalbook.com]
